molecular formula C13H25BrO2 B13472832 1-(Bromomethyl)-4-isopropyl-1-(2-methoxyethoxy)cyclohexane

1-(Bromomethyl)-4-isopropyl-1-(2-methoxyethoxy)cyclohexane

Cat. No.: B13472832
M. Wt: 293.24 g/mol
InChI Key: QCBSVNXTHGSOOZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-isopropyl-1-(2-methoxyethoxy)cyclohexane is an organic compound characterized by its unique structure, which includes a bromomethyl group, an isopropyl group, and a methoxyethoxy group attached to a cyclohexane ring

Preparation Methods

The synthesis of 1-(Bromomethyl)-4-isopropyl-1-(2-methoxyethoxy)cyclohexane typically involves several steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives, which are functionalized to introduce the bromomethyl, isopropyl, and methoxyethoxy groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yields and purity.

    Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability. This may involve continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

1-(Bromomethyl)-4-isopropyl-1-(2-methoxyethoxy)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes or other reduced products.

    Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents, with reactions often conducted under anhydrous conditions to prevent side reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used, but can include a variety of functionalized cyclohexane derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-isopropyl-1-(2-methoxyethoxy)cyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.

    Industry: Used in the production of specialty chemicals and materials, where its reactivity and functional groups are advantageous.

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-4-isopropyl-1-(2-methoxyethoxy)cyclohexane exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups.

    Pathways Involved: The pathways may include signal transduction, metabolic processes, or other biochemical pathways where brominated compounds play a role.

    Effects: The effects can vary depending on the context, but may include modulation of enzyme activity, alteration of cellular signaling, or other biochemical changes.

Comparison with Similar Compounds

1-(Bromomethyl)-4-isopropyl-1-(2-methoxyethoxy)cyclohexane can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C13H25BrO2

Molecular Weight

293.24 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methoxyethoxy)-4-propan-2-ylcyclohexane

InChI

InChI=1S/C13H25BrO2/c1-11(2)12-4-6-13(10-14,7-5-12)16-9-8-15-3/h11-12H,4-10H2,1-3H3

InChI Key

QCBSVNXTHGSOOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(CBr)OCCOC

Origin of Product

United States

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